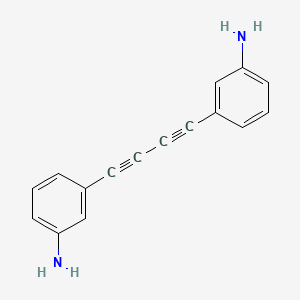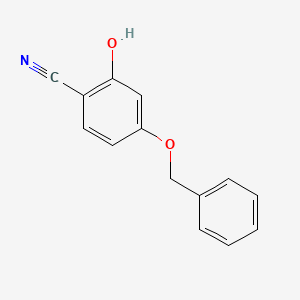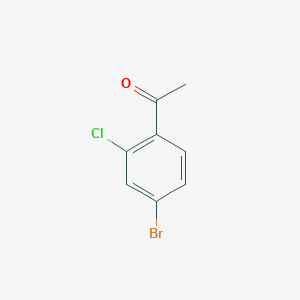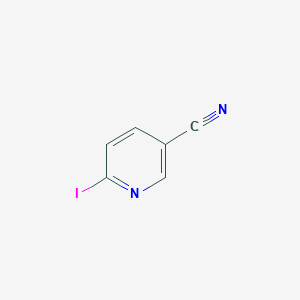
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
Overview
Description
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline, also known as 3,3’-diacetyl-2,2’-bipyridine (DAPB), is a widely studied organic compound, which has been used in various scientific fields, such as organic synthesis, material science, and catalysis. DAPB has been found to possess interesting properties, such as strong coordination ability and redox capability, which make it a promising molecule for various applications.
Scientific Research Applications
Organic Transistors and Optoelectronic Devices
The buta-1,3-diyne motif, as found in 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline, is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These devices benefit from the physicochemical properties of dialkynyl compounds, such as optical and electronic characteristics conducive to high-performance semiconductors .
2. Building Blocks for Organic and Organometallic Structures Compounds like 1,4-BIS(3-AMINOPHENYL)BUTADIYNE serve as important building blocks for introducing butadiyne motifs into complex organic and organometallic structures. This is crucial for synthesizing materials with desired properties for various applications in materials science .
Fluorescence Studies
The fluorescence activity of compounds containing the buta-1,3-diyne structure has been studied, indicating potential use in applications requiring fluorescent properties, such as bioimaging and sensors .
Chemical Synthesis and Simulation Software
This compound is referenced in databases used by chemical synthesis and simulation software. Such software includes Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs utilize the compound’s data for simulations that can predict behavior in larger systems or under different conditions .
Covalent Organic Frameworks (COFs) Linkers
1,4-BIS(3-AMINOPHENYL)BUTADIYNE is used as a linker in the synthesis of 2D amine COFs. COFs are a class of porous crystalline materials with potential applications in gas storage, separation processes, catalysis, and sensing .
Solid-State Polymerization
The compound’s ability to form effective hydrogen bonding between adjacent monomers makes it suitable for solid-state polymerization processes. This can lead to the formation of novel polymeric materials with unique mechanical and thermal properties .
properties
IUPAC Name |
3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHYPYMCCZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568995 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
CAS RN |
31661-59-3 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)




![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)
![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
